molecular formula C10H9NO3 B13317348 Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Cat. No.: B13317348
M. Wt: 191.18 g/mol
InChI Key: DTJGLEPRNRVDDY-UHFFFAOYSA-N
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Description

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system fused with a carboxylate group

Preparation Methods

The synthesis of Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., Mn(OTf)₂), and oxidizing or reducing agents (e.g., t-BuOOH, NaBH₄). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-oxo-5,6-dihydrocyclopenta[b]pyridine-6-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-5-6-3-2-4-11-8(6)9(7)12/h2-4,7H,5H2,1H3

InChI Key

DTJGLEPRNRVDDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)N=CC=C2

Origin of Product

United States

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